molecular formula C28H23BrN2O5 B12019234 4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate CAS No. 764710-47-6

4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Cat. No.: B12019234
CAS No.: 764710-47-6
M. Wt: 547.4 g/mol
InChI Key: KPMHRWJIMGYXOS-OCSSWDANSA-N
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Description

4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with a molecular formula of C30H27BrN2O5 and a molecular weight of 575.464 g/mol . This compound is known for its unique structural features, which include a bromine atom, a naphthyloxy group, and a methoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the synthetic route, would apply.

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BR-2-(2-(2-(2-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features, such as the presence of a bromine atom and a methoxybenzoate moiety, differentiate it from similar compounds .

Properties

CAS No.

764710-47-6

Molecular Formula

C28H23BrN2O5

Molecular Weight

547.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C28H23BrN2O5/c1-18(35-25-13-7-19-5-3-4-6-21(19)16-25)27(32)31-30-17-22-15-23(29)10-14-26(22)36-28(33)20-8-11-24(34-2)12-9-20/h3-18H,1-2H3,(H,31,32)/b30-17+

InChI Key

KPMHRWJIMGYXOS-OCSSWDANSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC)OC3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC)OC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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